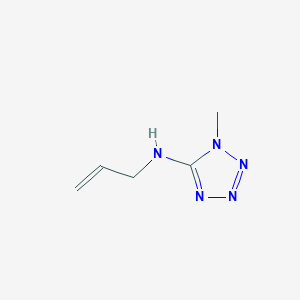

N-allyl-1-methyl-1H-tetrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-prop-2-enyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-3-4-6-5-7-8-9-10(5)2/h3H,1,4H2,2H3,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOKOESRYNQMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of N Allyl 1 Methyl 1h Tetrazol 5 Amine

Intramolecular Reactivity of the Allyl Moiety

The allyl group, an alkene appended to the exocyclic amine, provides a site of unsaturation that can participate in a variety of transformations, including intramolecular cyclizations and intermolecular cross-coupling reactions.

The olefinic double bond of the allyl group is susceptible to various transformations. Intramolecular cyclization represents a significant potential reaction pathway, particularly under photochemical conditions. Studies on analogous compounds, such as 5-allyloxy-1-aryl-tetrazoles, have demonstrated that upon irradiation, these molecules undergo nitrogen extrusion from the tetrazole ring followed by intramolecular cyclization to form N-phenyl-1,3-oxazines as the primary photoproduct. mdpi.com This reaction proceeds through the formation of a reactive intermediate that is trapped by the proximate allyl group.

By analogy, it is plausible that N-allyl-1-methyl-1H-tetrazol-5-amine could undergo a similar intramolecular cyclization following a triggering event like photolysis. The nitrogen-centered radical or nitrene formed after potential ring cleavage could attack the double bond of the allyl group, leading to the formation of a new heterocyclic ring system.

Table 1: Plausible Intramolecular Cyclization Products from Allyl-Substituted Tetrazoles

| Starting Material | Condition | Intermediate | Product |

|---|---|---|---|

| 5-allyloxy-1-aryl-tetrazole | Photolysis (λ = 254 nm) | Nitrene/Biradical | N-phenyl-1,3-oxazine |

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl or vinyl halides and alkenes. organic-chemistry.org The functionalization of unprotected allylamines via the Heck reaction is an attractive strategy for synthesizing cinnamylamines, which are prevalent in biologically active molecules. rsc.org Research has demonstrated the successful palladium-catalyzed selective monoarylation of free primary, secondary, and tertiary allylamines using aryl iodides. rsc.org

Given that this compound possesses a terminal allyl group attached to a secondary amine, it is a strong candidate for participation in Heck-type cross-coupling reactions. This would allow for the direct arylation of the allyl moiety's terminal carbon, providing a straightforward route to more complex substituted tetrazole derivatives. The reaction would likely proceed via the standard Heck catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. organic-chemistry.org The use of specific palladium catalysts, potentially in combination with allylic ammonium (B1175870) salt strategies, could facilitate such cascade reactions. nih.gov

Tetrazole Ring Transformations

The tetrazole ring is an energy-rich heterocycle known for its susceptibility to thermal or photochemical decomposition, typically involving the extrusion of a molecule of dinitrogen (N₂). nih.gov This process generates highly reactive intermediates, which can then rearrange to form various stable products. researchgate.netgoogle.com

Photolysis is a common method to induce the cleavage of the tetrazole ring. nih.gov Upon absorption of UV radiation, the tetrazole ring becomes electronically excited, facilitating the cleavage of the ring's bonds and the irreversible loss of N₂. researchgate.net The specific pathway and resulting products are highly dependent on the substitution pattern of the tetrazole ring. nih.govacs.org

Studies on the closely related compound, 1-methyl-(1H)-tetrazole-5-amine, provide significant insight into the expected photochemical behavior. acs.orgresearchgate.net When isolated in a cryogenic argon matrix and subjected to UV irradiation, this compound undergoes distinct photochemical transformations.

Research has shown that the photochemistry of 1-methyl-(1H)-tetrazole-5-amine leads to the formation of specific products via nitrogen extrusion. acs.org One of the observed pathways involves the formation of amino cyanamide (B42294) (H₂N–N(CH₃)–C≡N). acs.orgresearchgate.net This product represents a novel reaction pathway that appears to be characteristic of 1H-tetrazoles. acs.org

Furthermore, both the 1-methyl and 2-methyl isomers of 5-aminotetrazole (B145819) can ultimately photoconvert into 1-amino-3-methylcarbodiimide (H₂N–N=C=N–CH₃) via a common diazirine intermediate. acs.orgresearchgate.net Therefore, it is highly probable that photolysis of this compound would also lead to the corresponding N-allyl substituted carbodiimide (B86325) and cyanamide derivatives following nitrogen extrusion from the tetrazole ring.

Nitrile imines are reactive 1,3-dipolar species that are common intermediates in the photolysis of many tetrazole derivatives. acs.orgresearchgate.netresearchgate.net However, their formation is highly dependent on the substituent position on the tetrazole ring. acs.org

Crucially, comparative studies have demonstrated that the formation of a nitrile imine is an exclusive photochemical pathway for 2-methyl-(2H)-tetrazole-5-amine. acs.orgresearchgate.net In contrast, the photolysis of 1-methyl-(1H)-tetrazole-5-amine, the parent structure of the title compound, does not yield a nitrile imine. acs.org Instead, it proceeds through the aforementioned pathways to form amino cyanamide and carbodiimide. acs.orgresearchgate.net This suggests that the N(1) substitution pattern in this compound directs its photochemical decomposition away from the nitrile imine pathway, favoring rearrangement to cyanamide and carbodiimide structures.

Table 2: Summary of Photochemical Pathways for Substituted 5-Aminotetrazoles

| Reactant | Major Photoproducts | Pathway | Reference |

|---|---|---|---|

| 1-methyl-(1H)-tetrazole-5-amine | Amino cyanamide, 1-amino-3-methylcarbodiimide | Ring cleavage, N₂ extrusion, rearrangement | researchgate.net, acs.org |

| 2-methyl-(2H)-tetrazole-5-amine | Nitrile imine, 1-amino-3-methylcarbodiimide | Ring cleavage, N₂ extrusion | researchgate.net, acs.org |

Nucleophilic and Electrophilic Reactivity of the Tetrazole Core

The tetrazole ring is characterized by a high nitrogen content, with four nitrogen atoms contributing to its aromatic system. This inherent electronic structure makes the tetrazole core of this compound a potent nucleophile. The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them susceptible to electrophilic attack. Specifically, the sp² hybridized nitrogen atoms at positions 2, 3, and 4 are potential sites for coordination with electrophiles, including protons and metal ions. acs.org The electron-donating nature of the exocyclic amino group at the C-5 position further enhances the electron density of the ring, thereby increasing its nucleophilicity.

The tetrazole moiety is an efficient metal chelator, a property that can be attributed to its nucleophilic character. acs.org The lone pairs on the ring nitrogens can form stable coordination complexes with various metal centers. While the N-1 position is blocked by a methyl group in the target compound, the remaining nitrogens are available for such interactions. This reactivity is foundational in the synthesis of various energetic materials and coordination polymers where the tetrazole ring acts as a ligand.

Conversely, the electrophilic reactivity of the tetrazole core is significantly less pronounced. The ring is electron-rich, making it resistant to attack by nucleophiles unless activated by strong electron-withdrawing groups, which are absent in this molecule. Electrophilic substitution reactions on the single carbon atom of the tetrazole ring are rare and typically require harsh conditions.

Rearrangement Reactions Involving the Tetrazole System

The presence of an allyl group introduces the possibility of rearrangement reactions involving the tetrazole system. While research specifically on this compound is limited, related studies on other substituted tetrazoles provide insight into potential mechanistic pathways. For instance, thermal rearrangements have been observed in analogous systems like 1-aryl-5-allyloxy-1H-tetrazoles, which convert to 1-aryl-4-allyl-1,4-dihydrotetrazol-5-ones. rsc.org This suggests the potential for the allyl group to migrate from the exocyclic nitrogen to one of the ring nitrogen atoms under thermal or photochemical conditions, proceeding through a concerted sigmatropic rearrangement.

Another relevant transformation is the Dimroth rearrangement, a common process in heterocyclic chemistry involving the transposition of a ring atom with an exocyclic atom. For this compound, this could potentially lead to an equilibrium with an isomeric N-methyl-N'-allyl-5-aminotetrazole, although such a reaction would depend on the specific reaction conditions and the relative thermodynamic stabilities of the isomers.

Furthermore, photochemical studies on related methyl-substituted 5-aminotetrazoles have shown that UV excitation can induce ring cleavage. researchgate.net This process can lead to the formation of highly reactive intermediates such as nitrile imines or carbodiimides, representing a significant structural rearrangement of the tetrazole core. researchgate.net

Reactivity of the Exocyclic Amino Group

The exocyclic amino group, substituted with an allyl group, is a key site of reactivity in the molecule. As a secondary amine, it retains a lone pair of electrons and a reactive N-H bond, allowing for a variety of chemical transformations.

N-Functionalization Reactions

The exocyclic nitrogen in this compound can undergo further functionalization. The lone pair on the nitrogen atom makes it nucleophilic, enabling reactions with a range of electrophiles. This is a common strategy for modifying the properties of 5-aminotetrazole derivatives, often to enhance their energetic performance or to synthesize novel heterocyclic systems. mdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Structural Analysis of N Allyl 1 Methyl 1h Tetrazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of N-allyl-1-methyl-1H-tetrazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the N-methyl and N-allyl groups. The N-methyl protons would likely appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the tetrazole ring. For comparison, the N-methyl group in a similar tetrazole derivative, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, was observed as a singlet at 3.96 ppm. mdpi.com

The N-allyl group should produce a more complex set of signals:

A multiplet for the internal vinyl proton (-CH=).

Two distinct multiplets for the terminal vinyl protons (=CH₂), due to their different spatial relationships with the rest of the molecule.

A doublet for the methylene (B1212753) protons (-CH₂-N) adjacent to the nitrogen, split by the internal vinyl proton.

The ¹³C NMR spectrum would complement the ¹H data. The carbon of the N-methyl group is anticipated to appear at approximately 33-34 ppm, similar to the 33.87 ppm shift observed for the methyl group on the tetrazole ring in a related compound. mdpi.com The tetrazole ring carbon (C5) would appear as a quaternary carbon signal significantly downfield, likely in the range of 150-160 ppm. mdpi.com The three carbons of the allyl group would have characteristic shifts for sp² and sp³ hybridized carbons attached to a nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-Methyl | -CH₃ | ~3.9 | ~34 |

| N-Allyl | -CH₂- | Multiplet | ~45-55 |

| =CH- | Multiplet | ~130-135 | |

| =CH₂ | Multiplet | ~115-120 | |

| Tetrazole | C5 | - | ~153 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the predicted proton signals of the methyl and allyl groups to their corresponding carbon signals shown in Table 1. The quaternary carbon of the tetrazole ring would be absent from the HSQC spectrum, as it bears no protons. mdpi.com

A correlation between the N-methyl protons and the tetrazole ring carbon (C5).

A correlation between the N-allyl methylene protons (-CH₂-) and the tetrazole ring carbon (C5).

Correlations between the protons and carbons within the allyl group, confirming its integrity.

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The vibrations of the tetrazole ring itself typically produce a series of complex bands in the fingerprint region between 1000 and 1700 cm⁻¹. nih.gov Specifically, C=N and N=N stretching vibrations within the ring are common in this area. ajol.infopnrjournal.com The N-H stretching of the primary amine group would be expected to appear as one or two bands in the 3100-3400 cm⁻¹ region. nih.gov

The allyl group would contribute several distinct peaks:

A C=C stretching vibration around 1640 cm⁻¹.

Stretching vibrations for sp² C-H bonds (vinyl) just above 3000 cm⁻¹.

Stretching vibrations for sp³ C-H bonds (aliphatic) just below 3000 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amine | N-H Stretch | 3100 - 3400 |

| Alkene (Allyl) | =C-H Stretch | 3010 - 3095 |

| Alkane (Allyl, Methyl) | -C-H Stretch | 2850 - 2960 |

| Alkene (Allyl) | C=C Stretch | ~1640 |

| Tetrazole Ring | C=N, N=N Stretch | 1400 - 1630 |

| Tetrazole Ring | Ring Vibrations | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways would likely include:

Loss of the Allyl Group: A primary fragmentation would be the cleavage of the N-allyl bond, resulting in a stable fragment corresponding to the [M - C₃H₅]⁺ ion and an allyl radical.

Tetrazole Ring Cleavage: Tetrazole rings are known to fragment via the extrusion of a stable nitrogen molecule (N₂). This would lead to a significant fragment ion at [M - 28]⁺•.

Amine Fragmentation: Cleavage of the C-C bond alpha to the amine nitrogen is a common pathway for amines. This could lead to various smaller fragments.

Loss of Methyl Group: Cleavage of the N-methyl bond could also occur, leading to an [M - CH₃]⁺ fragment.

Table 3: Plausible EI-MS Fragmentation for this compound

| Ion | Proposed Structure/Loss |

| [M]⁺• | Molecular Ion |

| [M - 15]⁺ | Loss of •CH₃ |

| [M - 28]⁺• | Loss of N₂ |

| [M - 41]⁺ | Loss of •C₃H₅ (allyl) |

| [M - 42]⁺• | Loss of CH₂=C=NH |

The fragmentation pathways observed in EI-MS can often be correlated with photochemical decomposition channels, as both processes involve the input of energy leading to bond cleavage. The cleavage of the tetrazole ring with the extrusion of N₂ is a well-known photochemical reaction pathway for tetrazole derivatives. This process often leads to the formation of highly reactive nitrile imine intermediates. The stability of the expelled N₂ molecule makes this a favorable channel in both mass spectrometric and photochemical fragmentation. Similarly, the cleavage of the N-allyl bond observed in MS could be analogous to a photochemical pathway where the bond is homolytically cleaved upon UV irradiation.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

Predicted Solid-State Conformation

Based on studies of related compounds, the tetrazole ring in this compound is expected to be essentially planar. wikipedia.org The exocyclic amino group is also predicted to lie in or close to the plane of the tetrazole ring. This planarity is attributed to the conjugation of the amino group's lone pair of electrons with the π-system of the tetrazole ring. researchgate.net This electron delocalization results in a partial double bond character for the exocyclic C5-N(amino) bond, making it shorter than a typical C-N single bond.

The N-allyl and N-methyl substituents will be positioned on the N1 nitrogen atom of the tetrazole ring. The conformational orientation of the allyl group relative to the tetrazole ring will be influenced by steric and electronic factors, aiming to minimize repulsion.

Expected Crystal Packing and Intermolecular Interactions

In addition to hydrogen bonding, van der Waals forces will also contribute to the stability of the crystal lattice. The packing efficiency will be influenced by the shape of the molecule, including the orientation of the allyl and methyl groups, to achieve a dense and stable crystalline structure.

To provide a quantitative perspective on the anticipated molecular geometry, the following tables present representative crystallographic data from closely related 1-substituted 5-aminotetrazole (B145819) compounds. These values offer an insight into the expected bond lengths and angles for this compound.

Table 1: Representative Crystal Data of Analogous 1-Substituted 5-Aminotetrazoles

| Compound | Crystal System | Space Group |

| 1-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine | Monoclinic | P21/c |

| Cystamine bis(5-aminotetrazolate) | Monoclinic | C2/c |

| Anhydrous 5-aminotetrazole | Orthorhombic | P212121 |

This table presents data from structurally related compounds to infer the likely crystallographic parameters for this compound. mdpi.comnih.govrsc.org

Table 2: Selected Bond Lengths (Å) in Analogous Tetrazole Derivatives

| Bond | 1-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine | 1-Hydroxy-5H-tetrazole |

| N1-N2 | - | 1.337(2) |

| N2-N3 | - | 1.299(2) |

| N3-N4 | - | 1.353(2) |

| N4-C5 | - | 1.316(2) |

| C5-N1 | - | 1.324(2) |

| C5-N(amino) | 1.441(3) to 1.452(2) (as C-N bridge) | - |

This table provides a comparative overview of bond lengths from similar structures to predict the molecular geometry of this compound. nih.govnih.gov

Table 3: Key Bond Angles (°) in an Analogous Tetrazole Derivative

| Angle | 1-Hydroxy-5H-tetrazole |

| N1-N2-N3 | 105.07(11) |

| N2-N3-N4 | 110.51(12) |

| N3-N4-C5 | 106.81(12) |

| N4-C5-N1 | 106.91(12) |

This table illustrates typical bond angles within the tetrazole ring of a related compound, suggesting the expected values for this compound. nih.gov

Computational and Theoretical Chemistry Insights into N Allyl 1 Methyl 1h Tetrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT, M06-HF, B3LYP, PBE0)

Quantum chemical calculations are indispensable tools for investigating the properties of tetrazole derivatives. Density Functional Theory (DFT) is a widely used method, with various functionals like B3LYP, PBE0, and the M06 suite (M06-HF, M06-2X) being employed to provide a balance between computational cost and accuracy. uc.pt These methods are adept at calculating optimized geometries, electronic structures, and energetic properties, offering predictive insights that complement experimental findings. For substituted tetrazoles, these calculations help elucidate the influence of different functional groups on the aromatic tetrazole core. researchgate.net

The electronic structure of N-allyl-1-methyl-1H-tetrazol-5-amine is characterized by the aromatic 6π-electron system of the tetrazole ring. nih.gov The substituents—an N-allyl group, a methyl group at the N1 position, and an amine group at the C5 position—significantly influence the molecule's electronic properties. The amino group, a strong electron-donating group, is expected to increase the electron density of the tetrazole ring through resonance.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, often involving the π-system of the tetrazole ring and the lone pair of the amino group. The LUMO, conversely, is distributed over the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the allyl group's double bond may also participate in frontier molecular orbitals, potentially influencing its reactivity in cycloaddition or photochemical reactions.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -0.2 to -0.3 | Tetrazole ring (π), Allyl group (π) |

| HOMO | -5.3 to -5.5 | Amino group (n), Tetrazole ring (π) |

| HOMO-LUMO Gap | ~5.0 | - |

For substituted tetrazoles, tautomerism is a key consideration. While this compound is a specific N-substituted isomer, computational studies on related systems provide insight into the relative stabilities of different isomeric forms. For 5-substituted tetrazoles, a prototropic equilibrium generally exists between the 1H and 2H tautomers. mdpi.com Computational studies have consistently shown that the relative stability is phase-dependent: the 2H-tautomer is often more stable in the gas phase, whereas the more polar 1H-tautomer is typically predominant in solution. nih.govmdpi.com Since the N1 position in this compound is already occupied by a methyl group, the most relevant isomeric comparison would be with its N2-methyl counterpart, 2-methyl-5-(allylamino)-2H-tetrazole. DFT calculations on 1-methyl- and 2-methyl-5-aminotetrazoles have been used to compare their photochemical pathways, indicating that the substitution pattern profoundly affects reactivity. uc.ptacs.org

Furthermore, the flexibility of the N-allyl group introduces conformational isomerism. Rotations around the C5-N(amine) and N(amine)-C(allyl) bonds can lead to various conformers with different energies. Quantum chemical calculations can map the potential energy surface of these rotations to identify the most stable conformers, which is crucial for understanding the molecule's shape and how it interacts with other molecules.

| Isomer Pair | Phase | More Stable Isomer | Calculated Energy Difference (kcal/mol) |

|---|---|---|---|

| 1H-5-aminotetrazole vs. 2H-5-aminotetrazole | Gas Phase | 2H-5-aminotetrazole | ~2.7 nih.gov |

| 1H-5-aminotetrazole vs. 2H-5-aminotetrazole | Solution | 1H-5-aminotetrazole | - |

| 1-methyl-5-aminotetrazole (B134227) vs. 2-methyl-5-aminotetrazole | Gas Phase | 2-methyl-5-aminotetrazole | - |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. For a molecule like this compound, potential reactions could include electrophilic attack on the amino group, reactions involving the allyl double bond, or photochemical ring cleavage.

A critical step in modeling a reaction mechanism is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational methods like DFT can be used to locate these saddle points on the potential energy surface. uc.pt Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, in the well-studied [2+3] cycloaddition reaction to form tetrazoles, the transition state involves the concerted approach of an azide (B81097) to a nitrile. nih.govacs.org Similarly, modeling a hypothetical reaction of the allyl group, such as an electrophilic addition, would involve characterizing the transition state for the formation of the intermediate carbocation.

By mapping the reactants, transition states, intermediates, and products, a potential energy surface (PES) for a given reaction can be constructed. The PES provides a comprehensive energetic profile of the reaction, including activation barriers and reaction energies. nih.gov This allows for the determination of the reaction's feasibility and the prediction of the major products. For instance, computational studies on the photochemistry of a related compound, 1-phenyl-4-allyl-tetrazol-5-one, have explored the triplet state PES to validate a proposed mechanism involving the extrusion of N₂ and subsequent intramolecular rearrangement of the allyl group. uc.pt A similar approach could be applied to this compound to predict its behavior under UV irradiation, a common reaction pathway for tetrazoles. uc.ptacs.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The non-covalent interactions that this compound can form with itself and with other molecules are key to understanding its physical properties and its role in larger molecular systems.

The primary intermolecular interaction for this molecule is hydrogen bonding. The exocyclic amino group (–NH–) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms (N3 and N4) of the tetrazole ring are effective hydrogen bond acceptors. nih.govbohrium.com Studies on similar 5-aminotetrazoles show the formation of strong N–H···N hydrogen bonds in the solid state, leading to the formation of dimers, chains, or more complex networks. nih.gov The strength and geometry of these bonds can be accurately modeled using quantum chemical methods.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond | N(amine)-H ··· N4(tetrazole) | 2.3 - 2.4 | nih.gov |

| Hydrogen Bond | N(amine)-H ··· N3(tetrazole) | 2.2 - 2.3 | nih.gov |

| π-π Stacking | Tetrazole Ring ··· Phenyl Ring | ~3.5 (Centroid-Centroid) | nih.gov |

Exploration of N Allyl 1 Methyl 1h Tetrazol 5 Amine in Advanced Organic Synthesis and Materials Science Research

Strategic Utilization as a Chemical Building Block

The distinct functional groups present in N-allyl-1-methyl-1H-tetrazol-5-amine make it a versatile synthon in organic chemistry. The tetrazole ring provides a stable, highly energetic, and planar scaffold, while the allyl and amino groups offer reactive sites for a wide range of chemical transformations.

This compound serves as a valuable starting material for constructing more intricate heterocyclic systems. The tetrazole ring itself can participate in various cycloaddition and ring-transformation reactions. Furthermore, the allyl group is amenable to numerous modifications, such as epoxidation, dihydroxylation, and polymerization, which can be leveraged to build complex molecular frameworks. The amino group can be readily functionalized or used to direct reactions, further expanding its synthetic utility.

For instance, related tetrazole-thiol derivatives have been used in the nucleophilic ring-opening of strained ring systems like bicyclic vinyl aziridines to produce novel, functionally rich aminocyclopentitols. mdpi.com This demonstrates the potential of the tetrazole moiety to act as a key component in the synthesis of complex structures. Similarly, other tetrazole derivatives, such as 1-amino-1H-tetrazole-5-thiol, have been reacted with α,β-unsaturated aldehydes to create fused heterocyclic systems like tetrazolo[5,1-b] mdpi.comchemspider.comresearchgate.netthiadiazines. researchgate.net These examples highlight the established reactivity of the tetrazole core, which can be applied to this compound for the generation of diverse and complex scaffolds.

Table 1: Synthetic Transformations Involving Tetrazole Derivatives

| Starting Tetrazole Derivative | Reagent(s) | Resulting Heterocyclic Scaffold |

|---|---|---|

| 1-methyl-1H-tetrazole-5-thiol | Bicyclic vinyl aziridine | Thiol-incorporated aminocyclopentitol mdpi.com |

| 1-amino-1H-tetrazole-5-thiol | α,β-Unsaturated aldehydes | Fused tetrazolo[5,1-b] mdpi.comchemspider.comresearchgate.netthiadiazines researchgate.net |

The tetrazole ring is a cornerstone in the field of high-nitrogen and energetic materials. researchgate.net With a nitrogen content of 82.3%, the parent compound 5-aminotetrazole (B145819) (5-AT) is a well-established platform for creating a variety of functionalized, energy-rich molecules. mdpi.com The introduction of functional groups can fine-tune properties such as density, thermal stability, and energetic performance. mdpi.com

This compound fits squarely within this research domain. Its structure inherently possesses a high nitrogen content. The functionalization of 5-aminotetrazoles is a primary strategy for developing new energetic materials. mdpi.comnih.gov The presence of the allyl and methyl groups on the this compound scaffold allows for the modulation of its physical and chemical properties. These substituent groups can influence intermolecular interactions, crystal packing, and sensitivity, which are critical parameters for energetic materials. Research into N-functionalization of 5-aminotetrazoles has shown that introducing different groups can balance energetic performance with molecular stability. mdpi.comnih.gov

Applications in Coordination Chemistry and Ligand Design

The multiple nitrogen atoms within the tetrazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as donor sites, binding to metal centers to form stable coordination complexes.

Tetrazole derivatives are widely used as ligands to create energetic coordination complexes. researchgate.net The tetrazole moiety can coordinate with a variety of transition metals, including cobalt, nickel, copper, and zinc, to form complexes with diverse structures and properties. researchgate.net For example, 1-methyl-5H-tetrazole has been successfully used to synthesize a series of metal complexes with anions like nitrates and chlorides. researchgate.net

This compound, with its tetrazole ring and exocyclic amino group, offers multiple potential coordination sites. The nitrogen atoms of the tetrazole ring (specifically at the N2, N3, or N4 positions) and the nitrogen of the amino group can all potentially bind to a metal ion. This allows the molecule to act as a monodentate or a bridging ligand, leading to the formation of discrete molecular complexes or extended coordination polymers. rsc.org The specific coordination mode would depend on the metal ion, the counter-anion, and the reaction conditions. researchgate.net

Table 2: Examples of Metal Complexes with Tetrazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type |

|---|---|---|

| 1-methyl-5H-tetrazole (1-MTZ) | Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺ | Energetic coordination compounds researchgate.net |

| 5-aminotetrazole (ATE) | Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Nitrate and chloride complexes |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-stacking. nih.gov The structure of this compound is well-suited for participating in such interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.

These interactions can guide the self-assembly of molecules into well-defined, ordered structures in the solid state. researchgate.net The study of peptide-derived compounds containing 1,5-disubstituted tetrazoles reveals that the supramolecular assembly is often controlled by a combination of O···H, N···H, and π-stacking interactions. researchgate.net The planar nature of the tetrazole ring facilitates π-stacking, while the peripheral functional groups dictate the hydrogen bonding patterns. By controlling these non-covalent interactions, it is possible to design and construct novel supramolecular architectures with specific topologies and potential functions. nih.gov

Development in Polymer Science

The presence of the polymerizable allyl group makes this compound a particularly interesting monomer for polymer science. Polymers incorporating the tetrazole moiety are of significant interest, especially for applications as energetic binders and gas-generating materials.

Energetic polymers based on 5-aminotetrazole have been synthesized by reacting the tetrazole with a polymeric backbone like poly-(epichlorohydrin). mdpi.com These polymers exhibit high thermal stability, high nitrogen content, and increased density compared to conventional energetic polymers like glycidyl (B131873) azide (B81097) polymer (GAP). mdpi.com

This compound could be directly polymerized through its allyl group via free-radical or other polymerization mechanisms. This would produce a polymer with the tetrazole functionality appended to each repeating unit of the polymer chain. Such a material would combine the properties of the polymer backbone with the high nitrogen content and energetic nature of the tetrazole ring. This approach offers a direct route to novel, high-energy-density polymers with potential applications in advanced propellant and explosive formulations.

Polymerization of the Allyl Moiety for Novel Material Architectures

The presence of an allyl group in this compound is a gateway to a variety of polymerization techniques. Allyl monomers are known to undergo polymerization through free-radical or coordination pathways, which can be initiated by thermal, photochemical, or chemical means. The polymerization of the allyl moiety would lead to a polymer backbone with pendant 1-methyl-1H-tetrazol-5-amine groups, creating a novel material architecture with distinct properties.

The resulting polymer, poly(this compound), is anticipated to possess a unique combination of characteristics derived from its hydrocarbon backbone and its nitrogen-rich heterocyclic side chains. The polymer's thermal stability, a critical factor for many material applications, would be influenced by the tetrazole ring, which is known for its high thermal resistance. Research on related energetic polymers based on 5-aminotetrazole has shown that the incorporation of tetrazole heterocycles can lead to high thermal stability, with decomposition temperatures often exceeding 220°C. mdpi.com

The mechanical properties of such a polymer would be dependent on factors such as molecular weight, cross-linking, and the nature of the polymer backbone. While specific data for poly(this compound) is not available, a comparative analysis of other tetrazole-containing polymers suggests that these materials can range from flexible elastomers to rigid plastics.

Table 1: Thermal Properties of Structurally Related Tetrazole Derivatives

| Compound/Polymer | Decomposition Onset (°C) | Key Features |

|---|---|---|

| 5-Methyltetrazole | 254 | High thermal stability. mdpi.com |

| 1-Hydroxy-5-methyltetrazole | 194 | Lower thermal stability compared to the parent methyltetrazole. mdpi.com |

| N-glycidyl-5-aminotetrazole homopolymer | >220 | High thermal stability suitable for energetic materials. mdpi.com |

This table presents data for analogous compounds to infer the potential properties of polymers derived from this compound.

Functional Polymers Incorporating Tetrazole Units

The true potential of polymers derived from this compound lies in the functionality of the pendant tetrazole units. The tetrazole ring is a well-established bioisostere for carboxylic acids, meaning it can mimic the biological activity of carboxylic acids while offering improved metabolic stability. nih.gov This property is highly valuable in the design of bioactive polymers for biomedical applications.

Furthermore, the four nitrogen atoms of the tetrazole ring can act as ligands, capable of coordinating with metal ions. This opens up possibilities for creating functional polymers for applications such as:

Ion Exchange and Metal Sequestration: The ability to bind with metal ions could be harnessed for water purification or the recovery of precious metals.

Catalysis: The polymer could serve as a scaffold for catalytic metal complexes, enabling heterogeneous catalysis.

Conductive Materials: Doping with metal ions could potentially induce conductive properties in the polymer.

Synthetic polymers with tetrazole fragments are considered highly prospective materials for various applications. core.ac.uk For instance, some tetrazole-based polymers have been investigated for gas capture, demonstrating high efficacy and selectivity for CO2.

Exploration in Agrochemistry Research

Tetrazole derivatives have been recognized for their diverse applications in agriculture, functioning as plant growth regulators, herbicides, and fungicides. mdpi.com The structural features of this compound suggest its potential utility in this sector.

In the realm of fungicides , the tetrazole moiety is a key component in several commercial products. These compounds often act by inhibiting specific enzymes in fungi, thereby preventing their growth. The antifungal efficacy of tetrazole derivatives can be quite potent, with some compounds exhibiting low EC50 values (the concentration required to inhibit 50% of fungal growth). For example, certain novel tetrazole derivatives have shown significant fungicidal activity against cucumber downy mildew with EC50 values as low as 1.43 mg·L⁻¹. nih.gov Other studies on tetrazole derivatives have demonstrated high cell growth inhibition (97-99%) against Candida albicans at concentrations as low as 0.0313 µg/mL. nih.gov

Table 2: Fungicidal Activity of Selected Tetrazole Derivatives Against Plant Pathogens

| Compound | Pathogen | EC50 (mg·L⁻¹) |

|---|---|---|

| Tetrazole Derivative 1 | Cucumber Downy Mildew | 1.43 |

| Tetrazole Derivative 2 | Cucumber Downy Mildew | 1.52 |

| Tetrazole Derivative 3 | Cucumber Downy Mildew | 1.77 |

This table includes data from various studies on tetrazole and triazole derivatives to provide a comparative context for the potential fungicidal activity of this compound. Data for (Z)-5o is included to show the high potency that can be achieved in azole-based fungicides. researchgate.net

The herbicidal potential of tetrazole compounds is also an area of active research. By interfering with essential biochemical pathways in weeds, these compounds can offer effective weed control. The specific mode of action and efficacy would depend on the substituents on the tetrazole ring and the target weed species.

Q & A

Q. What are the established synthetic methodologies for N-allyl-1-methyl-1H-tetrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via alkylation of the parent tetrazole amine. A common approach involves:

- Starting materials : 5-amino-1-methyl-1H-tetrazole and allyl bromide .

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the tetrazole amine and facilitate nucleophilic substitution .

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity .

- Conditions : Reflux at 65–80°C for 12–24 hours under inert atmosphere (e.g., nitrogen) .

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions like over-alkylation.

- Solvent Selection : DMF improves solubility but may require post-reaction purification via column chromatography.

- Stoichiometry : A 1.2:1 molar ratio of allyl bromide to tetrazole amine minimizes unreacted starting material .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 5.8–6.0 ppm (allyl protons), δ 4.0–4.2 ppm (N-CH₂-allyl), and δ 3.5 ppm (N-methyl group) .

- ¹³C NMR : Signals at 150–160 ppm (tetrazole carbons) and 115–120 ppm (allyl carbons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 154 [M+H]⁺ .

- X-ray Crystallography : SHELX software () refines crystal structures to confirm bond lengths and angles, particularly for the tetrazole ring (N-N distances: 1.30–1.35 Å) .

Advanced Research Questions

Q. What mechanistic pathways govern the substitution reactivity of the tetrazole ring in this compound?

Methodological Answer: The tetrazole ring undergoes electrophilic substitution at the N1 or N2 positions, dictated by electronic and steric factors:

- Electrophilic Aromatic Substitution (EAS) : The allyl group directs electrophiles (e.g., alkyl halides) to the N2 position due to resonance stabilization .

- Nucleophilic Attack : In acidic conditions, protonation of the tetrazole ring enhances electrophilicity, enabling reactions with nucleophiles like amines .

- Reagents : Lithium aluminum hydride (LiAlH₄) reduces the tetrazole to an amine, while hydrogen peroxide oxidizes it to a tetrazole oxide .

Q. Experimental Validation :

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps.

- Isotopic Labeling : Use ¹⁵N-labeled compounds to trace substitution sites .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 5.2 eV for the tetrazole ring) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Simulates interactions with biological targets (e.g., cyclooxygenase-2) to prioritize compounds for pharmacological testing .

- NMR Chemical Shift Prediction : Tools like Gaussian09 align theoretical and experimental ¹³C NMR shifts (mean error: ±1.5 ppm) .

Case Study : DFT analysis of this compound revealed enhanced electron density at N2, corroborating its preference for electrophilic substitution .

Q. What experimental strategies are employed to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target Enzymes : Cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE) .

- Protocol : Incubate the compound with enzyme and substrate (e.g., arachidonic acid for COX-2), then measure product formation via UV-Vis spectroscopy .

- Cytotoxicity Screening :

- Cell Lines : MCF-7 (breast cancer) or HEK293 (normal kidney) .

- MTT Assay : IC₅₀ values (e.g., 12 µM for MCF-7) indicate potency .

- Molecular Dynamics (MD) : Simulate binding stability with COX-2 over 100 ns to assess residence time and binding energy (ΔG: −8.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.